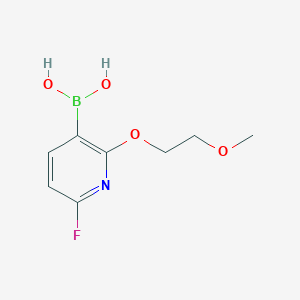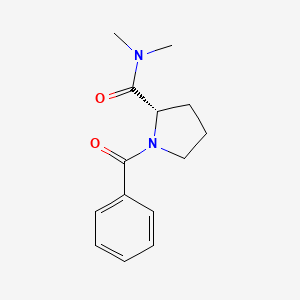
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylcarbonyl group attached to the nitrogen atom of the prolinamide structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide typically involves the reaction of L-proline with a phenylcarbonyl chloride in the presence of a base, followed by N,N-dimethylation. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include N-oxide derivatives, alcohols, and various substituted amides.
科学研究应用
1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbonyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The N,N-dimethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
- N,N-dimethyl-1-(phenylcarbonyl)-L-alaninamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-valinamide
- N,N-dimethyl-1-(phenylcarbonyl)-L-leucinamide
Comparison: 1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide is unique due to the presence of the proline ring, which imparts rigidity to the molecule and influences its interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
属性
分子式 |
C14H18N2O2 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
(2S)-1-benzoyl-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-15(2)14(18)12-9-6-10-16(12)13(17)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3/t12-/m0/s1 |
InChI 键 |
TXKVXROWSVXPDW-LBPRGKRZSA-N |
手性 SMILES |
CN(C)C(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
规范 SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


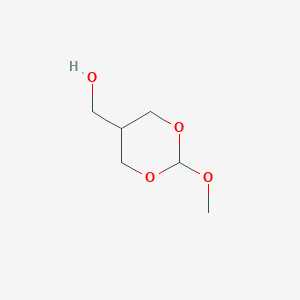
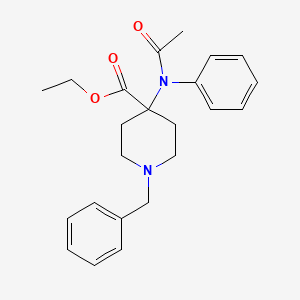
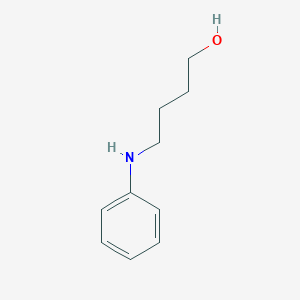
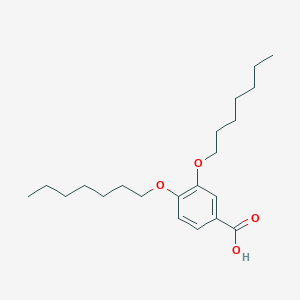
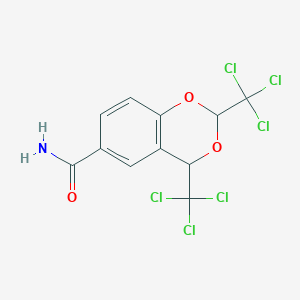
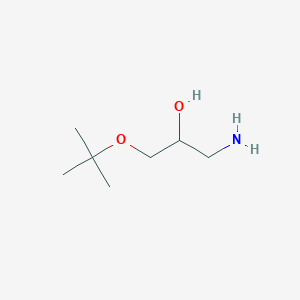
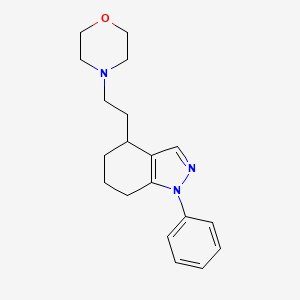
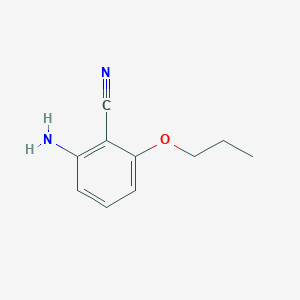
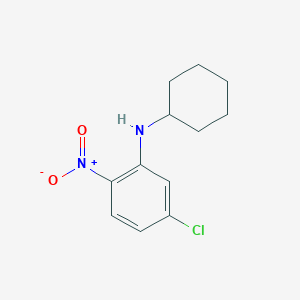
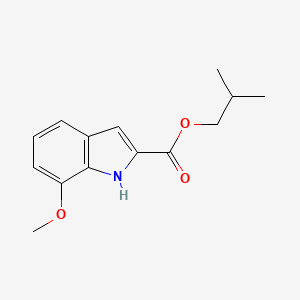
![1-[2-Oxo-2-(pyridin-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B8501721.png)
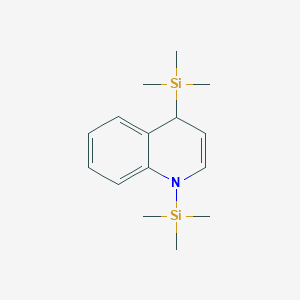
![1-Piperidinecarboxylic acid, 4-[2-(aminooxy)ethoxy]-, 1,1-dimethylethyl ester](/img/structure/B8501730.png)
